2,2'-Bipyridine-4,4'-dicarboxylic acid

Catalog No.
S668008
CAS No.
6813-38-3
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bipyridine-4,4'-dicarboxylic acid

CAS Number

6813-38-3

Product Name

2,2'-Bipyridine-4,4'-dicarboxylic acid

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18)

InChI Key

FXPLCAKVOYHAJA-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O

Dye-Sensitized Solar Cells (DSSCs)

One of the most prominent research applications of dcbpy is in DSSCs: . These are photovoltaic cells that utilize dyes to capture sunlight and convert it into electricity. Dcbpy plays a crucial role in DSSCs due to the following properties:

  • Bidentate ligand: The two nitrogen atoms in the bipyridine unit act as Lewis bases, forming strong coordination bonds with metal ions, typically present in the DSSC's semiconductor material (e.g., titanium dioxide). This binding facilitates efficient electron transfer between the dye molecule and the semiconductor, crucial for electricity generation.
  • Carboxylic acid anchoring groups: The presence of carboxylic acid groups at the 4,4' positions allows dcbpy to form ester-like linkages with the nanocrystalline TiO2 thin films commonly used in DSSCs. This chemical anchoring enhances the adsorption stability of the dye molecules on the semiconductor surface, promoting efficient light absorption and charge transfer.
  • Extended conjugation: The carboxylic acid groups contribute to the conjugation of the entire dcbpy molecule, influencing its electronic properties. This extended conjugation allows for efficient exciton (excited state) migration within the molecule, facilitating the injection of the excited electron into the semiconductor film for electricity generation.

Dcbpy is a key component in several high-performing DSSC dyes, including N3, N719, Z907, and K19, achieving energy conversion efficiencies exceeding 10% under simulated sunlight conditions.

Organometallic Chemistry

Dcbpy also finds applications in organometallic chemistry, where it serves as a chelating ligand for various metal ions. The Lewis basic nitrogens and the carboxylic acid groups collaborate to form stable complexes with diverse metals. These complexes exhibit interesting properties and functionalities, making them valuable for various research endeavors, including:

  • Catalysis: Dcbpy-metal complexes can act as catalysts for various chemical reactions, offering potential for developing new and efficient synthetic processes.
  • Material science: Dcbpy-metal complexes can be tailored to possess specific properties, making them suitable for applications in material development, such as creating novel materials with desired optical, electronic, or magnetic characteristics.
  • Biomedical research: Some dcbpy-metal complexes exhibit promising biological activity, prompting research into their potential applications in areas like drug development and disease diagnosis.

2,2'-Bipyridine-4,4'-dicarboxylic acid (Dcbpy), also known as 2,2'-bipyridyl-4,4'-dicarboxylic acid, is a widely used organic ligand molecule with the chemical formula C12H8N2O4 []. It belongs to the class of bipyridine derivatives, where two pyridine rings are connected by a central bond. Dcbpy holds significance in scientific research due to its ability to chelate (form strong bonds with) metal ions, making it a valuable tool in the synthesis of organometallic compounds []. These organometallic complexes find applications in various fields, including dye-sensitized solar cells (DSSCs) [].


Molecular Structure Analysis

Dcbpy possesses a rigid, planar structure due to the conjugation between the two pyridine rings and the carboxylic acid groups. The key features of its structure include:

  • Two pyridine rings: These rings provide the nitrogen atoms for chelating metal ions [].
  • Carboxylic acid groups (COOH) at positions 4,4': These groups are electron-withdrawing, meaning they pull electron density away from the pyridine rings. This can influence the electronic properties of the molecule and its interaction with metal ions [].
  • Conjugation: Electrons are delocalized across the molecule due to the presence of alternating single and double bonds. This conjugation contributes to the stability and unique properties of Dcbpy [].

Chemical Reactions Analysis

Synthesis

Dcbpy can be synthesized through various methods, including the condensation of pyridine with a suitable diacid precursor []. However, specific details of the synthesis may vary depending on the chosen method.

Complexation with Metal Ions

A crucial reaction for Dcbpy is its ability to form complexes with metal ions. The lone pairs on the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid groups serve as Lewis base sites, donating electrons to the metal ion (Lewis acid). This complexation process often involves deprotonation of the carboxylic acid groups, leading to the formation of charged complexes [].

Ru^(3+) + 2 Dcbpy^2- → [Ru(Dcbpy)2]^+ (Equation 1)

Physical and Chemical Properties

  • Molecular Formula: C12H8N2O4 []
  • Molecular Weight: 244.20 g/mol []
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Not readily available in scientific literature.
  • Solubility: Insoluble in water, but soluble in common organic solvents.
  • Stability: Stable under recommended storage conditions. Incompatible with oxidizing agents.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Bipyridine-4,4'-dicarboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types